molecular formula C4H4N2O B1257973 Malonitrile CAS No. 4341-85-9

Malonitrile

Cat. No.: B1257973
CAS No.: 4341-85-9
M. Wt: 96.09 g/mol
InChI Key: JXPDNDHCMMOJPC-UHFFFAOYSA-N
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Description

Malonitrile, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2O and its molecular weight is 96.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Malonitrile serves as a crucial building block in organic synthesis due to its high reactivity and ability to participate in several chemical reactions.

  • Gewald Reaction : this compound is utilized as a starting reagent in the Gewald reaction, which synthesizes 2-thiazolines and thiazoles from α-cyano ketones and sulfur compounds. This method has been extensively studied for its efficiency in producing heterocyclic compounds .
  • Knoevenagel Condensation : It is involved in Knoevenagel condensation reactions, where it reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. This reaction is vital for synthesizing various pharmaceuticals and agrochemicals .
  • Michael Addition : this compound participates in Michael addition reactions, allowing for the formation of complex molecular architectures that are essential in drug development and material science .

Pharmaceutical Applications

This compound derivatives have been explored for their potential therapeutic properties.

  • Antitumor Activity : Research indicates that certain this compound derivatives exhibit antitumor activity. For instance, benzylidene this compound tyrphostins have shown effectiveness as inhibitors of epidermal growth factor receptor kinases .
  • Fluorescent Probes : this compound has been incorporated into fluorescent probes for biological imaging. A study demonstrated its use in designing a hypochlorous acid fluorescent probe that allows for sensitive detection in biological systems .

Agrochemical Applications

This compound is also significant in agricultural chemistry.

  • Bactericides : New this compound compounds have been developed as environmentally friendly bactericides. These compounds are designed to combat bacterial diseases in crops without the adverse effects associated with traditional copper-based treatments .
  • Pesticide Development : The reactivity of this compound makes it suitable for synthesizing novel pesticides that target specific agricultural pests while minimizing environmental impact .

Material Science

This compound is used in the synthesis of advanced materials.

  • Liquid Crystalline Polymers : It is a key component in creating photo-cross-linkable liquid crystalline polymers, which possess unique optical and mechanical properties that can be controlled by light exposure. These materials have applications in display technologies and optical devices .
  • Dyes and Pigments : this compound acts as a precursor for various dyes and pigments used in textiles and inks. Its ability to form stable colored compounds makes it valuable in the dye manufacturing industry .

Case Study 1: Synthesis of Heterocycles

A study highlighted the synthesis of novel heterocycles using this compound through multi-step reactions involving condensation and cyclization processes. The resulting compounds showed promising biological activities, indicating potential pharmaceutical applications.

Case Study 2: Fluorescent Probes for Biological Imaging

Research focused on developing a fluorescent probe based on this compound for detecting hypochlorous acid in biological samples. The probe demonstrated high sensitivity and selectivity, showcasing this compound's utility in biomedical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for malonitrile derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via Knoevenagel condensation or nucleophilic substitutions. For example, reacting salicylaldehyde with two equivalents of this compound under basic conditions (e.g., NaHCO₃) yields 2-aminochromene derivatives with high efficiency (91% yield) . Purity validation requires a combination of:

  • Chromatography (HPLC, TLC) to assess homogeneity.
  • Spectroscopic techniques : ¹H/¹³C NMR for structural confirmation, IR for functional group analysis.
  • Elemental analysis to verify stoichiometry .

Table 1: Common Characterization Techniques

TechniquePurposeKey Parameters
NMRStructural elucidationChemical shifts, coupling constants
IRFunctional group IDAbsorption bands (e.g., C≡N at ~2250 cm⁻¹)
HPLCPurity assessmentRetention time, peak integration

Q. How can researchers mitigate inconsistencies in this compound’s reported genotoxicity data?

Discrepancies in genotoxicity studies (e.g., aneuploidy induction in V79 cells) often arise from variations in:

  • Exposure conditions : Concentration, duration, and hydrolysis products (e.g., o-chlorobenzaldehyde) .
  • Cell-line specificity : Use isogenic cell lines to control genetic variability.
  • Metabolite analysis : Include LC-MS to track degradation products that may contribute to toxicity .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in near-infrared (NIR) fluorophore design?

this compound serves as an electron-withdrawing group in D-π-A-D architectures, enabling intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). For example, substituting arylamine donors modulates emission wavelengths (600–850 nm) and quantum yields (up to 35%) . Key factors:

  • Solvatochromism : Solvent polarity impacts ICT efficiency.
  • Temperature sensitivity : Steric hindrance from this compound groups enhances thermal stability .

Q. How can computational modeling optimize this compound-based protease inhibitors for Mycobacterium tuberculosis?

Rational design involves:

  • Docking studies : Target the Pup-proteasome system using this compound’s nitrile groups for covalent binding.
  • SAR analysis : Modify hydroxyl groups on the this compound scaffold to balance potency and solubility (e.g., compound 10a–10m series) .
  • In vitro validation : Use MIC assays against Mtb H37Rv and cytotoxicity screening in HEK293 cells .

Q. What experimental strategies resolve contradictions in this compound’s reactivity under microwave-assisted synthesis?

Conflicting yields in microwave reactions (e.g., 30–45% for thiochromenopyridines) arise from:

  • Energy distribution : Optimize irradiation power and time (e.g., 10 min vs. conventional heating).
  • Stoichiometry : Use two equivalents of this compound to drive equilibrium toward product formation .
  • Catalyst screening : Test bases (e.g., K₂CO₃) or ionic liquids to enhance reaction efficiency .

Q. Methodological Best Practices

Q. How should researchers document this compound-based synthetic procedures for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental section : Include detailed protocols for ≤5 compounds; others go to Supplementary Data.
  • Reaction descriptors : Start with product name/structure, solvent/reagent abbreviations (e.g., DMF, EtOH).
  • Yield reporting : Prioritize isolated yields over chromatographic data .

Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity data?

  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Error analysis : Report standard deviations for triplicate experiments; use ANOVA for multi-group comparisons .
  • Significance thresholds : Define p-values (e.g., p < 0.05) and avoid vague terms like "significant" without statistical backing .

Q. Data Contradiction & Validation

Q. How to address conflicting results in this compound’s temperature-sensitive fluorescence?

Divergent data may stem from:

  • Aggregation state : Control nanoparticle size via dynamic light scattering (DLS).
  • Environmental factors : Measure fluorescence under inert atmospheres to exclude oxygen quenching .

Q. What validation protocols confirm this compound’s role in multi-component reactions (MCRs)?

  • Kinetic studies : Use in-situ FTIR or NMR to track intermediate formation.
  • Isolation of intermediates : Confirm via column chromatography and crystallography .

Q. Ethical & Reporting Standards

Q. How to ensure ethical compliance in this compound’s toxicity studies?

  • Human/animal protocols : Obtain IRB/IACUC approvals; disclose conflicts of interest .
  • Data transparency : Share raw spectra/chromatograms in Supplementary Information .

Preparation Methods

Cyanoacetate Ester Amidation and Dehydration

Reaction Overview

The most widely adopted industrial method involves a two-step process starting with methyl or ethyl cyanoacetate. In the first step, cyanoacetamide is synthesized via ammonia addition, followed by dehydration to malononitrile .

Step 1: Synthesis of Cyanoacetamide

Methyl cyanoacetate reacts with ammonia in methanol or ethanol at temperatures between -20°C and 50°C. For optimal yields (-97%), the reaction is conducted at -5°C to 10°C under ammonia saturation . Post-reaction,减压脱气 (reduced-pressure degasification) at <-10°C isolates cyanoacetamide with minimal impurities.

Example (CN104945278A):

  • Reactants : 1000 g methyl cyanoacetate, 3000 mL methanol, ammonia gas.

  • Conditions : 0–5°C, 4-hour stirring.

  • Yield : 818 g cyanoacetamide (97.4%) .

Step 2: Dehydration to Malononitrile

Cyanoacetamide undergoes dehydration using phosphorus oxychloride (POCl₃) as a catalyst and hexane or 1,2-dichloroethane as solvents. A molar ratio of 0.5:1–2:1 (POCl₃:cyanoacetamide) and 6-hour reflux yield malononitrile .

Example :

  • Reactants : 168 g cyanoacetamide, 170 g POCl₃, 500 g hexane.

  • Conditions : Reflux at 80–100°C, 6 hours.

  • Yield : 125 g malononitrile (94.7%) .

Advantages and Limitations

  • Pros : High yield (94–97%), solvent recyclability, low phosphorus oxychloride usage .

  • Cons : Requires strict temperature control; POCl₃ is corrosive and hazardous.

Cyanoacetamide and Cyanuric Chloride Method

Single-Step Dehydrochlorination

This method employs cyanuric chloride (C₃N₃Cl₃) as a dehydrating agent and N,N-dimethylformamide (DMF) as a catalyst .

Reaction Mechanism :

Cyanoacetamide+Cyanuric ChlorideDMFMalononitrile+Cyanuric Acid\text{Cyanoacetamide} + \text{Cyanuric Chloride} \xrightarrow{\text{DMF}} \text{Malononitrile} + \text{Cyanuric Acid}

Example (US6353126B1):

  • Reactants : 16.8 g cyanoacetamide, 15.54 g cyanuric chloride, 2.5 mL DMF.

  • Conditions : 50–60°C, 11–12 hours in acetonitrile.

  • Yield : 9.7 g malononitrile (72%) .

Process Optimization

  • Catalyst Role : DMF enhances reaction rate by stabilizing intermediates.

  • Byproduct Management : Cyanuric acid precipitates and is removed via filtration .

Scalability and Challenges

  • Scalability : Suitable for small-scale production due to moderate yields.

  • Challenges : Cyanuric chloride toxicity and DMF handling require stringent safety protocols.

Sodium Cyanide and Dibromomethane Method

Nucleophilic Substitution Pathway

Dibromomethane (CH₂Br₂) reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at elevated temperatures .

Reaction Equation :

CH2Br2+2NaCNDMSO, 150°CMalononitrile+2NaBr\text{CH}2\text{Br}2 + 2\text{NaCN} \xrightarrow{\text{DMSO, 150°C}} \text{Malononitrile} + 2\text{NaBr}

Example (ChemicalBook):

  • Reactants : 655 g NaCN, 1200 g CH₂Br₂, 15 g NaI.

  • Conditions : 150°C, 15 hours in sealed reactor.

  • Yield : 420 g malononitrile (95.14%) .

Critical Analysis

  • Yield : High (95%) but requires extreme conditions.

  • Safety Concerns : NaCN is highly toxic; DMSO poses disposal challenges.

Comparative Analysis of Preparation Methods

Parameter Cyanoacetate Route Cyanuric Chloride Route NaCN Route
Yield 94–97%72%95%
Reaction Time 10–12 hours11–12 hours15 hours
Temperature -10°C to 100°C50–60°C150°C
Key Reagents POCl₃, NH₃Cyanuric chloride, DMFNaCN, CH₂Br₂
Environmental Impact Low waste generationModerate toxicityHigh toxicity
Industrial Viability HighModerateLow

Properties

CAS No.

4341-85-9

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

IUPAC Name

2-hydroxybutanedinitrile

InChI

InChI=1S/C4H4N2O/c5-2-1-4(7)3-6/h4,7H,1H2

InChI Key

JXPDNDHCMMOJPC-UHFFFAOYSA-N

SMILES

C(C#N)C(C#N)O

Canonical SMILES

C(C#N)C(C#N)O

Synonyms

utanedinitrile, 2-hydroxy-
dicyanmethane
dicyanomethane
malonitrile
malonodinitrile
malononitrile

Origin of Product

United States

Synthesis routes and methods

Procedure details

These include commercial scale processes using thionyl chloride (SOCl2), phosphorous oxychloride (POCl3) or trifluoroacetic acid anhydride (TFAA) in solvents such as DMF and pyridine to convert the carboxamide to the corresponding nitrile (see Table 1). For instance, dehydration of cyanoacetamide with POCl3 in ethylene dichloride or benzene produces malonitrile in 70-80% yield (see, Surrey, et al., U.S. Pat. No. 2,389,217). However, the commercial dehydration of carboxamide substituents on nitrogen-containing heteroaryl compounds using these methods presents serious challenges. Most notable is general insolubility of these starting materials in solvents compatible with the dehydrating agents and by-products formation. For instance, dehydration of 5-amino-4-carboxamido-1,2,3-triazole with POCl3 in DMF requires protection of the 5-amino group and the 1-N of the triazole to effect the dehydration in 60% yield (see Mattzinger, et al., U.S. Pat. No. 4,619,991). Likewise dehydration of 4(5)-imidazole-carboxamide uses dichlorophenylphosphine oxide as a dehydrating agent to give 4-cyanoimidazole (see Leone-Bay and Glaser Syn. Comm. 17(12): 1409-12 (1987)). Dichlorophenylphosphine oxide is not readily available and is relatively expensive. Finally, dehydration of pyrazineamide uses neat phosphoryl chloride as a dehydrating agent to give 2-cyanopyrazine (see, Johnston U.S. Pat. No. 4,442,097). No solvent is used.
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